![molecular formula C17H16N2O2 B2718446 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 125292-10-6](/img/structure/B2718446.png)

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

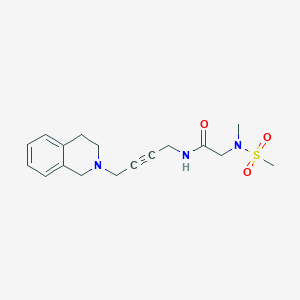

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzimidazole-pyrazole hybrid molecules was synthesized and characterized using elemental analysis (CHN) and spectroscopic methods (1HNMR, FT-IR) .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods. For example, the structure of new uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles was proposed based on IR, UV spectroscopy, NMR, and MALDI mass spectrometry data analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Piceol, a phenolic compound, is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the boiling point and fusion enthalpy of 1-(3-hydroxyphenyl)ethanone were determined to be 569.2 K and 23.4 kJ/mol, respectively .Applications De Recherche Scientifique

Synthesis of Biologically Important Derivatives

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, it has been involved in the synthesis of pyrazoles and pyrazoline derivatives showing antibacterial activities against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). These findings highlight the compound's utility in generating new chemical entities with potential antimicrobial properties.

Molecular Docking and ADMET Studies

The compound has also been subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and molecular docking to assess its interaction with biological molecules. In a study, its antimicrobial properties were further explored through molecular docking, revealing good binding efficacy with proteins in Staphylococcus aureus (Satya et al., 2022). These studies provide insights into the compound's pharmacokinetic properties and its potential as a lead compound in drug development.

Antifungal and Antimicrobial Activity

Derivatives of 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone have been synthesized and evaluated for their fungicidal activity. Notably, certain derivatives showed good activity against fungi like Gibberella, highlighting the compound's utility in developing new antifungal agents (Ping & Key, 2008).

Solid-State Fluorescence Regulation

Research has also explored the regulation of solid-state fluorescence of π-conjugated molecules by altering the arrangement of fluorophores, utilizing derivatives of this compound. Such studies indicate potential applications in developing new materials for optical and electronic devices (Dong et al., 2012).

Tyrosinase Inhibitors for Cosmetic Use

Additionally, the compound has been used in the synthesis of tyrosinase inhibitors, showing significant inhibitory activity. These inhibitors have potential applications in cosmetics, particularly in products aimed at treating hyperpigmentation (Zhou et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(20)19-16(14-9-5-6-10-17(14)21)11-15(18-19)13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBNDVCHBUXERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)

![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)

![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)